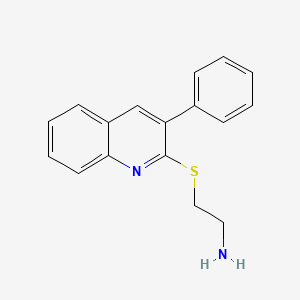
Benzoic acid, 3,5-difluoro-4-(triethylsilyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 3,5-difluoro-4-(triethylsilyl)- is an organic compound with the molecular formula C13H18F2O2Si It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 4 is replaced by a triethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,5-difluoro-4-(triethylsilyl)- typically involves the following steps:
Starting Material: The synthesis begins with 3,5-difluorobenzoic acid.
Silylation Reaction: The 3,5-difluorobenzoic acid undergoes a silylation reaction with triethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.
Industrial Production Methods
While specific industrial production methods for benzoic acid, 3,5-difluoro-4-(triethylsilyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 3,5-difluoro-4-(triethylsilyl)- can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The triethylsilyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivative.
Oxidation and Reduction: The carboxylic acid group can be involved in oxidation and reduction reactions, although these are less common for this specific compound.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate the hydrolysis of the triethylsilyl group.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, though this is less common.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: The major product is 3,5-difluoro-4-hydroxybenzoic acid.
Oxidation: Potential products include benzoic acid derivatives with modified carboxyl groups.
Aplicaciones Científicas De Investigación
Benzoic acid, 3,5-difluoro-4-(triethylsilyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated aromatic compounds.
Biology: Its derivatives may be studied for their biological activity, including potential pharmaceutical applications.
Medicine: Research may explore its use in drug development, particularly for compounds that require specific fluorination patterns.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of benzoic acid, 3,5-difluoro-4-(triethylsilyl)- depends on its specific application. In general, the presence of fluorine atoms can influence the compound’s reactivity and interaction with biological targets. The triethylsilyl group can act as a protecting group, allowing selective reactions to occur at other positions on the molecule.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Difluorobenzoic Acid: Lacks the triethylsilyl group, making it less bulky and potentially more reactive in certain reactions.
4-(Trimethylsilyl)benzoic Acid: Contains a trimethylsilyl group instead of a triethylsilyl group, affecting its steric properties.
3,5-Difluoro-4-(trimethylsilyl)benzoic Acid: Similar structure but with a trimethylsilyl group, which may influence its reactivity and applications.
Uniqueness
Benzoic acid, 3,5-difluoro-4-(triethylsilyl)- is unique due to the combination of fluorine atoms and the triethylsilyl group
Propiedades
Número CAS |
651027-07-5 |
|---|---|
Fórmula molecular |
C13H18F2O2Si |
Peso molecular |
272.36 g/mol |
Nombre IUPAC |
3,5-difluoro-4-triethylsilylbenzoic acid |
InChI |
InChI=1S/C13H18F2O2Si/c1-4-18(5-2,6-3)12-10(14)7-9(13(16)17)8-11(12)15/h7-8H,4-6H2,1-3H3,(H,16,17) |
Clave InChI |
MEAGTXUXQMNFCS-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)C1=C(C=C(C=C1F)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5a-Methyl-2-phenyl-5,5a,7,8-tetrahydronaphtho[2,1-b]furan-6(4h)-one](/img/structure/B11848301.png)


![2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11848323.png)


![1-[(3S)-1-(Trimethylsilyl)oct-1-YN-3-YL]piperidin-4-one](/img/structure/B11848343.png)
![2-Chloro-N-(naphtho[1,2-d]thiazol-2-yl)acetamide](/img/structure/B11848348.png)


![Hydrazinecarbothioamide, N,N-dimethyl-2-[1-(2-quinolinyl)ethyl]-](/img/structure/B11848368.png)



